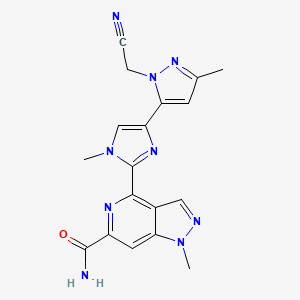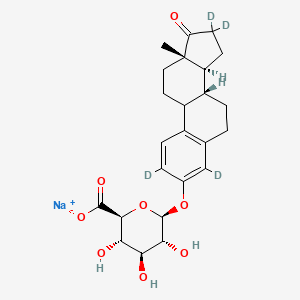
Estrone |A-D-glucuronide-d4 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrone A-D-glucuronide-d4 (sodium) is a deuterium-labeled derivative of estrone 3-glucuronide sodium salt. Estrone is one of the major mammalian estrogens, and its glucuronide conjugate is a significant metabolite in the body. The deuterium labeling is used for tracing and quantification in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
Estrone A-D-glucuronide-d4 (sodium) is synthesized by incorporating deuterium into the estrone 3-glucuronide sodium salt. The synthesis involves the glucuronidation of estrone, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of estrone A-D-glucuronide-d4 (sodium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the glucuronidation of estrone, followed by purification steps to isolate the deuterium-labeled product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the final product.
化学反応の分析
Types of Reactions
Estrone A-D-glucuronide-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The glucuronide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized metabolites of estrone.
Reduction: Estrone and its derivatives.
Substitution: Various substituted estrone derivatives depending on the reagents used.
科学的研究の応用
Estrone A-D-glucuronide-d4 (sodium) is widely used in scientific research, including:
Chemistry: Used as a standard in analytical chemistry for quantification and tracing studies.
Biology: Employed in studies related to hormone metabolism and endocrine functions.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of estrone in the body.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
作用機序
Estrone A-D-glucuronide-d4 (sodium) exerts its effects by interacting with estrogen receptors in the body. The compound enters the cells of responsive tissues, where it binds to estrogen receptors. The hormone-receptor complex then translocates to the nucleus and binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including reproductive health and metabolic processes.
類似化合物との比較
Estrone A-D-glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
Estrone 3-glucuronide sodium salt: The non-deuterated form used in similar applications.
Estrone sulfate: Another major metabolite of estrone with different pharmacokinetic properties.
Estradiol glucuronide: A related estrogen conjugate with distinct biological activities.
Estrone A-D-glucuronide-d4 (sodium) stands out due to its enhanced stability and traceability, making it a valuable tool in research and industrial applications.
特性
分子式 |
C24H29NaO8 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
InChIキー |
PBULYLQKWDXDFZ-GSKGIKHZSA-M |
異性体SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
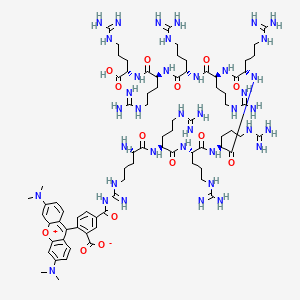
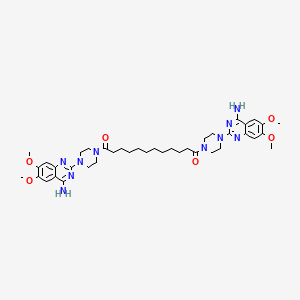
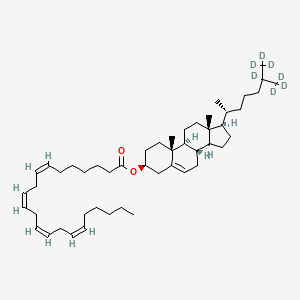

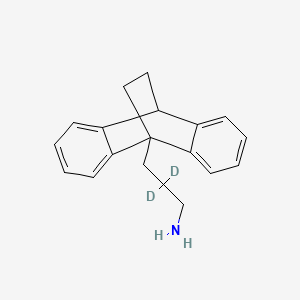
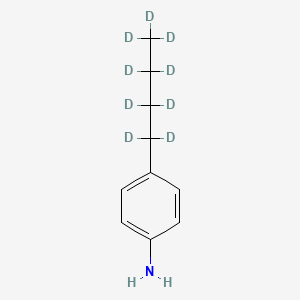
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)

